3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol
Description
Properties
IUPAC Name |
3-[4-[(4-methylphenyl)methoxy]phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-14-4-6-16(7-5-14)13-19-17-10-8-15(9-11-17)3-2-12-18/h4-11,18H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGBLTKXKLQXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265509 | |
| Record name | 4-[(4-Methylphenyl)methoxy]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-51-9 | |
| Record name | 4-[(4-Methylphenyl)methoxy]benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methylphenyl)methoxy]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature. The phenolic hydroxyl group of 3-(4-hydroxyphenyl)-1-propanol acts as the nucleophile, displacing the hydroxyl group of 4-methylbenzyl alcohol via a redox process. Key advantages include high stereochemical control and compatibility with sensitive functional groups.
Intermediate Synthesis
3-(4-Hydroxyphenyl)-1-propanol is synthesized via Grignard addition to 4-hydroxybenzaldehyde. For example, reaction with allylmagnesium bromide followed by hydrogenation yields the saturated alcohol. Alternatively, reduction of 3-(4-hydroxyphenyl)propanoic acid using lithium aluminum hydride (LiAlH₄) provides the propanol precursor.
Yield and Scalability
Typical yields for Mitsunobu etherifications range from 70–85%. Scalability is limited by the cost of DEAD and PPh₃, though substituting with diisopropyl azodicarboxylate (DIAD) improves cost efficiency.
Williamson Ether Synthesis
Williamson ether synthesis offers a robust alternative for forming the 4-methylbenzyloxy moiety. This method involves nucleophilic substitution between 3-(4-hydroxyphenyl)-1-propanol and 4-methylbenzyl bromide.
Reaction Conditions
The phenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. 4-Methylbenzyl bromide is added dropwise, facilitating an SN2 mechanism. The reaction is complete within 12–24 hours, with yields averaging 65–75%.
Limitations
Steric hindrance from the propanol chain may reduce reactivity, necessitating elevated temperatures or phase-transfer catalysts. Purification via column chromatography is often required to remove residual benzyl bromide.
Reduction of Ketone Intermediates
This two-step approach involves synthesizing 3-{4-[(4-Methylbenzyl)oxy]phenyl}propanal followed by reduction to the alcohol.
Ketone Synthesis
4-[(4-Methylbenzyl)oxy]benzaldehyde undergoes a Wittig reaction with a propylidene ylide to form 3-{4-[(4-Methylbenzyl)oxy]phenyl}propanal. The ylide is generated from triethyl phosphonoacetate and sodium hydride.
Reduction to Alcohol
Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to the primary alcohol at 0°C. Yields exceed 90%, though over-reduction or epimerization is negligible due to the absence of chiral centers.
Malonate Alkylation and Decarboxylation
This route builds the propanol chain via malonate intermediates, enabling precise chain elongation.
Malonate Alkylation
Methyl 2-(4-hydroxyphenyl)acetate is alkylated with 1-bromo-2-propanol under basic conditions. The resulting diester undergoes saponification with aqueous NaOH to yield the dicarboxylic acid.
Decarboxylation and Reduction
Thermal decarboxylation at 150°C produces 3-(4-hydroxyphenyl)propanal, which is reduced to the alcohol using LiAlH₄. Subsequent Mitsunobu or Williamson etherification with 4-methylbenzyl alcohol completes the synthesis.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃, 4-methylbenzyl alcohol | 70–85 | Stereospecific, mild conditions | High reagent cost |
| Williamson Synthesis | K₂CO₃, 4-methylbenzyl bromide | 65–75 | Cost-effective, scalable | Steric hindrance challenges |
| Ketone Reduction | NaBH₄, Wittig ylide | >90 | High yielding, straightforward | Requires aldehyde precursor |
| Malonate Alkylation | LiAlH₄, alkyl bromide | 60–70 | Flexible chain length modification | Multi-step, time-intensive |
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-{4-[(4-Methylbenzyl)oxy]phenyl}propanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol is an organic compound with the chemical formula C16H18O2, characterized by a phenolic group and a propanol moiety, featuring a 4-methylbenzyl ether attached to a phenyl ring. It is studied for potential applications in pharmaceuticals and materials science due to its unique structure.
Scientific Research Applications
- Antioxidant Properties: this compound exhibits biological activities, particularly as an antioxidant. It can scavenge free radicals, potentially providing protective effects against oxidative stress. Similar compounds may possess anti-inflammatory properties, suggesting therapeutic potential for conditions related to oxidative damage.
- Interaction with Biological Molecules: This compound can interact with various enzymes and receptors, potentially influencing metabolic pathways. Further research is needed to understand these interactions and their implications for drug development and safety assessments.
Structural Features and Similar Compounds
The uniqueness of this compound lies in its specific combination of substituents, influencing its reactivity and biological activity compared to other related compounds.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Methylphenol | Contains a methyl group on a phenolic ring | Known as p-cresol, widely used as a disinfectant |
| 3-Phenyl-1-propanol | Similar propanol structure | Exhibits different biological activities |
| 3-{4-[(4-Ethylbenzyl)oxy]phenyl}-1-propanol | Similar ether functionality | Ethyl substitution may alter solubility properties |
| 2-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol | Similar phenolic structure | Positioning of substituents affects reactivity |
Synthesis
Mechanism of Action
The mechanism of action of 3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: The 4-methylbenzyloxy group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like 1-(4-methylphenyl)-1-propanol . This may enhance membrane permeability, making it a candidate for drug delivery systems.
Synthetic Pathways: The target compound’s synthesis likely parallels methods used for benzyloxy-substituted analogs. For example, describes the use of phosphorus oxychloride and reflux conditions to attach aromatic groups to propanol derivatives, suggesting a viable route . In contrast, 3-(4-tert-butylphenyl)-1-propanol is synthesized via Friedel-Crafts alkylation, leveraging the tert-butyl group’s electron-donating effects .
Physicochemical Properties
- Melting Points : The tert-butyl analog (83–84°C) and the ketone derivative (106.9–107.2°C) exhibit higher melting points than the target compound’s estimated range, reflecting crystallinity differences due to substituent polarity and symmetry.
- Solubility: The methoxy-substituted analogs (e.g., 3-(4-methoxyphenyl)-1-propanol) are more water-soluble than the target compound, as methoxy groups enhance polarity .
Biological Activity
3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- A phenolic ring substituted with a 4-methylbenzyl group.
- A propanol side chain that contributes to its biological activity.
Biological Activities
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress.
Anticancer Potential
Studies have suggested that the compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and apoptosis.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It can modulate receptor activity linked to cancer cell signaling.
- Cell Signaling Pathways: The compound influences pathways such as the PI3K/Akt pathway, which is vital for cell survival and proliferation.
Case Studies
-
Antioxidant Evaluation:
- A study demonstrated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant activity.
-
Cancer Cell Proliferation:
- In a series of experiments involving various cancer cell lines, the compound was found to reduce cell viability by inducing apoptosis through caspase activation.
-
Anti-inflammatory Assessment:
- The compound was tested in animal models for its anti-inflammatory effects, showing a marked decrease in edema and inflammatory markers compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Neutralizes free radicals | |
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Q & A
Q. What are the recommended synthetic routes for 3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol?
- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanone) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Key steps include:
Protection of the phenolic group : Introduce a 4-methylbenzyl ether group via nucleophilic substitution under alkaline conditions.
Reduction : Treat the ketone intermediate with LiAlH4 in anhydrous tetrahydrofuran (THF) at 0–5°C for controlled reactivity.
- Optimization Tip : Use NaBH4 with CeCl3 (Luche reduction) for selective reduction in the presence of sensitive functional groups .
- Critical Data :
| Reducing Agent | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| LiAlH4 | 85–90 | ≥98 | 0–5°C, THF |
| NaBH4/CeCl3 | 75–80 | ≥95 | RT, MeOH |
Q. How can the compound be characterized using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the propanol -CH2OH triplet (δ 3.5–3.7 ppm) and aromatic protons from the 4-methylbenzyl group (δ 6.8–7.3 ppm).
- ¹³C NMR : Confirm the alcohol carbon (δ 60–65 ppm) and ether linkage (δ 70–75 ppm).
- Infrared Spectroscopy (IR) : Look for O-H stretch (3200–3600 cm⁻¹) and C-O-C ether stretch (1100–1250 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 298.18) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent oxidation of the alcohol group.
- Light Sensitivity : Protect from UV light using amber glassware to avoid degradation of the aromatic ether moiety.
- Handling : Use gloveboxes for air-sensitive reactions. Contradictions in stability data (e.g., unexpected decomposition) may arise from trace metal impurities; pre-treat solvents with activated molecular sieves .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, X-ray crystallography, and HPLC-MS to cross-verify structural assignments. For example, single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry .
- HPLC Optimization : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate degradation products. Adjust pH to 3.5 to improve peak symmetry .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
Derivatization : Modify the propanol chain (e.g., oxidation to ketones, esterification) and the 4-methylbenzyl group (e.g., halogenation, demethylation).
Biological Assays : Test derivatives in in vitro models (e.g., enzyme inhibition assays) using dose-response curves (IC50 calculations).
Data Analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., GPCRs). Validate with MD simulations (NAMD/GROMACS) .
- Critical Parameters :
| Software | Application | Validation Metric |
|---|---|---|
| Gaussian (DFT) | Reactivity prediction | ΔG < 2 kcal/mol |
| AutoDock Vina | Binding affinity estimation | RMSD < 2.0 Å |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
